molecular formula C32H22ClN5 B10874824 7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10874824
M. Wt: 512.0 g/mol
InChI Key: RTNNDSMTKBWPMM-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules with an intriguing structure. It features a pyrrolo-triazolo-pyrimidine scaffold, which combines elements from both pyrimidine and triazole rings. The benzyl and chlorophenyl substituents enhance its chemical diversity and potential biological activity .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For instance:

    Condensation of 2-chlorobenzaldehyde with benzylamine: This forms the benzyl-substituted pyrrolo-triazolo intermediate.

    Subsequent cyclization: The cyclization step, often catalyzed by acid or base, leads to the formation of the target compound.

Reaction Conditions:: The reaction conditions can vary, but typical conditions include refluxing in a suitable solvent (such as ethanol or DMF) with the appropriate catalyst. The yield and purity depend on the specific reaction parameters.

Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized using scalable methods. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the compound’s functional groups.

    Substitution: Substituents on the benzyl and chlorophenyl moieties can be replaced via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Isomers and regioselective products may also form.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor due to its CDK2 inhibitory activity.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

Biology and Medicine::

    Anti-Cancer Properties: Its cytotoxic activity against cancer cell lines (MCF-7, HCT-116, HepG-2) makes it promising for cancer therapy.

    Cell Cycle Modulation: It alters cell cycle progression and induces apoptosis.

Industry::

    Drug Development: The compound’s CDK2 inhibition may lead to novel anticancer drugs.

Mechanism of Action

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related pyrrolo-triazolo-pyrimidines. Highlighting its uniqueness would involve comparing its structure, reactivity, and biological properties.

Properties

Molecular Formula

C32H22ClN5

Molecular Weight

512.0 g/mol

IUPAC Name

10-benzyl-4-(2-chlorophenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C32H22ClN5/c33-26-19-11-10-18-25(26)30-35-32-28-27(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)37(20-22-12-4-1-5-13-22)31(28)34-21-38(32)36-30/h1-19,21H,20H2

InChI Key

RTNNDSMTKBWPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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